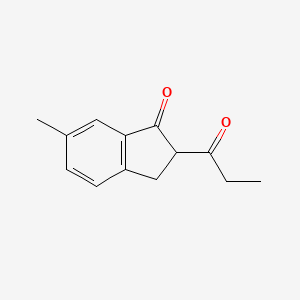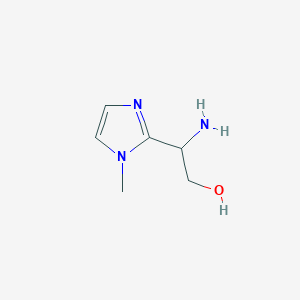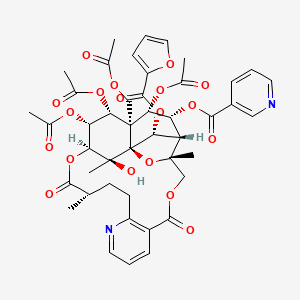
6-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one is a substituted indanone compound It is known for its unique structure, which includes a methyl group and a propanoyl group attached to a dihydroindenone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one can be synthesized through the photolysis of α-chloro-2′,5′-dimethylacetophenone . This method involves the irradiation of 2,5-dimethylphenacyl (DMP) esters, leading to the formation of the desired compound in high quantum yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of photochemical reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as chromium trioxide in acetic acid.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the methyl and propanoyl groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid at 35-40°C.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various halogenating agents and nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
6-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can result in changes in cellular processes, such as enzyme inhibition or activation, which contribute to its observed biological activities.
Vergleich Mit ähnlichen Verbindungen
6-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one can be compared with other similar compounds, such as:
6-Methyl-1-indanone: Another substituted indanone with similar structural features.
3-Methyl-1-indanone: A related compound with a methyl group at a different position.
2,3-Dihydro-5,6-dimethoxy-1H-inden-1-one: A compound with additional methoxy groups, leading to different chemical properties.
Eigenschaften
Molekularformel |
C13H14O2 |
|---|---|
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
6-methyl-2-propanoyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C13H14O2/c1-3-12(14)11-7-9-5-4-8(2)6-10(9)13(11)15/h4-6,11H,3,7H2,1-2H3 |
InChI-Schlüssel |
JOWRUMKHVNBTCI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1CC2=C(C1=O)C=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrol-4-yl)(phenyl)methanol](/img/structure/B13080642.png)
![3-[2-Chloro-5-(trifluoromethyl)-phenoxy]propanenitrile](/img/structure/B13080653.png)


![1-[(3-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13080666.png)



![2-(Bromomethyl)-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B13080697.png)

![Methyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate](/img/structure/B13080708.png)

